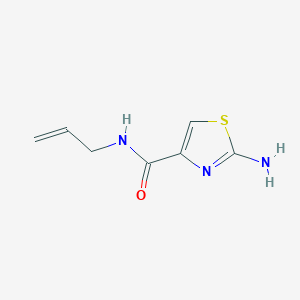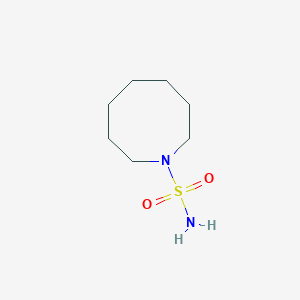
Azocane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocane-1-sulfonamide is a type of sulfonamide, which is a class of synthetic antimicrobial drugs. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Synthesis Analysis
The synthesis of sulfonamides involves a new strategy that merges traditional amide coupling partners to generate sulfonamides. This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .Molecular Structure Analysis
Sulfonamides have a typical structure involving a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
The chemical reaction between the two electrochemically produced precursors leads to the corresponding sulfonamide . The coupling of carboxylic acids and amines to form amide linkages is the most commonly performed reaction in the pharmaceutical industry .Physical and Chemical Properties Analysis
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .Scientific Research Applications
Antioxidant Properties
Azocane-1-sulfonamide derivatives have shown potential as antioxidant agents. A study by Muhammad-Ali et al. (2019) synthesized azo-sulfa compounds and tested their antioxidant activities. These compounds exhibited good antioxidant activities (57.79–73.69%) at a concentration of 30 μg/ml. The study suggests that the attachment of heterocyclic rings containing nitrogen and oxygen can enhance the antioxidant activity of these compounds compared to rings containing only nitrogen or without heterocyclic rings (Muhammad-Ali, Salman, & Jasim, 2019).
Inhibitory Effects on Enzymes
Sulfonamide inhibitors, including this compound, have been researched for their inhibitory effects on various enzymes. Gulcin and Taslimi (2018) reviewed sulfonamide inhibitors and found them significant in treating bacterial infections and diseases caused by microorganisms. These compounds have been used as inhibitors for enzymes like tyrosine kinase and histone deacetylase 6, among others, indicating their potential in the treatment of cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Anticancer and Antiinflammatory Properties
Sulfonamide derivatives, including this compound, have been studied for their anticancer and antiinflammatory properties. Supuran, Casini, and Scozzafava (2003) reported that metalloprotease inhibitors belonging to the sulfonamide class showed interesting antitumor properties and could potentially be used in the treatment of inflammatory states. These findings indicate the diverse applications of sulfonamide derivatives in treating various diseases (Supuran, Casini, & Scozzafava, 2003).
Potential in Medicinal and Agricultural Chemistry
Sulfonamides like this compound are gaining popularity in medicinal and agricultural chemistry. Chinthakindi et al. (2017) reviewed the use of sulfonimidamides, closely related to sulfonamides, highlighting their increasing popularity in the design of biologically active compounds for pharmaceutical and agrochemical applications. This shows the expanding scope of sulfonamide derivatives in various fields (Chinthakindi et al., 2017).
Environmental Implications and Biodegradation
The environmental impact and biodegradation of sulfonamides, including this compound, have also been a subject of research. Studies like those by Sharma, Mishra, and Nesnas (2006) and Yang, Hsiao, and Chang (2016) have explored the chemical oxidation of sulfonamides and their degradation in environmental settings, which is crucial for understanding their ecological footprint and potential risks (Sharma, Mishra, & Nesnas, 2006); (Yang, Hsiao, & Chang, 2016).
Mechanism of Action
Target of Action
Azocane-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial DNA synthesis and growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids. As a result, the bacteria cannot replicate or carry out essential functions, leading to their death .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction. By blocking the synthesis of folic acid, it prevents the bacteria from replicating and carrying out essential functions, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit its antibacterial action . Their widespread use has led to contamination of the environment, which can affect their efficacy and contribute to the development of bacterial resistance .
Safety and Hazards
Future Directions
The future directions of sulfonamide research include the development of more effective adsorption techniques for sulfonamide antibiotics in aqueous solutions . There is also ongoing research into the use of electrosynthetic approaches to challenging syntheses of natural products and other complex structures for biological evaluation .
Properties
IUPAC Name |
azocane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJDVNTVQXJPBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

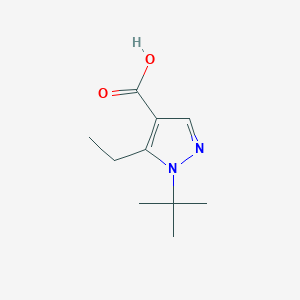
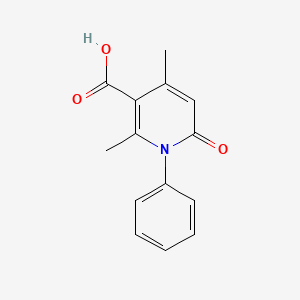
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
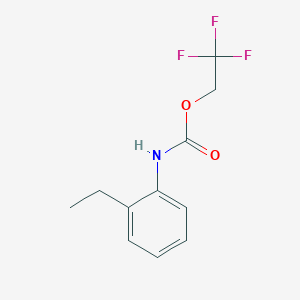
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

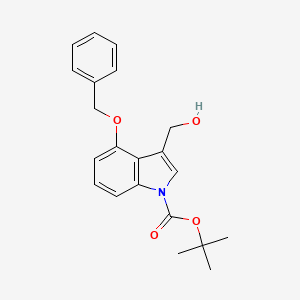

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)


